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molecular formula C5H6N2O2 B2855774 5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate CAS No. 86477-05-6

5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate

Cat. No. B2855774
M. Wt: 126.115
InChI Key: QIRHBUZYRQSEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09212186B2

Procedure details

A mixture of 5,6-dihydro-4H-pyrrolo[1,2-c]oxadiazol-7-ium-3-olate (355.4 mg, 2.82 mmol) and ethyl propiolate (0.87 mL, 8.46 mmol) in xylene (10 mL) in a round-bottom flask equipped with a condenser was heated to 125° C. overnight. The reaction mixture was concentrated in vacuo, adsorbed onto silica and purified by column chromatography (0-100% EtOAc in Heptane) to afford the title compound as a yellow oil (161 mg, 32%, more polar regioisomer). 1H NMR (400 MHz, CDCl3) δ 7.90 (s, 1H), 4.27 (q, J=7.1 Hz, 2H), 4.16 (t, J=7.3 Hz, 2H), 3.09 (t, J=7.4 Hz, 2H), 2.70-2.60 (m, 2H), 1.33 (t, J=7.1 Hz, 3H). LC-MS (ESI): m/z=181.1 (M+H)+.
Quantity
355.4 mg
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1O[C:3]([O-])=[C:4]2[CH2:8][CH2:7][CH2:6][N+:5]=12.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])C#C.[C:17]1(C)C(C)=CC=CC=1>>[N:1]1[N:5]2[CH2:6][CH2:7][CH2:8][C:4]2=[C:3]([C:10]([O:14][CH2:15][CH3:16])=[O:13])[CH:17]=1

Inputs

Step One
Name
Quantity
355.4 mg
Type
reactant
Smiles
N=1OC(=C2[N+]1CCC2)[O-]
Name
Quantity
0.87 mL
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (0-100% EtOAc in Heptane)

Outcomes

Product
Name
Type
product
Smiles
N=1N2C(=C(C1)C(=O)OCC)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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